molecular formula C6H11NO2S B8635939 Ethyl (s)-thiazolidine-4-carboxylate

Ethyl (s)-thiazolidine-4-carboxylate

Cat. No.: B8635939
M. Wt: 161.22 g/mol
InChI Key: ZRBNETYZYOXTLS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4S)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4S)-1,3-thiazolidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of L-cysteine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of Ethyl (s)-thiazolidine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4S)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (s)-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl (4S)-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives such as:

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

ethyl (4S)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1

InChI Key

ZRBNETYZYOXTLS-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CSCN1

Canonical SMILES

CCOC(=O)C1CSCN1

Origin of Product

United States

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